Dehydropachymic Acid: Structural Characterization and Therapeutic Potential
Dehydropachymic Acid: Structural Characterization and Therapeutic Potential
Topic: Dehydropachymic Acid: Chemical Structure, Isolation, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydropachymic acid (DPA) represents a critical bioactive constituent within the lanostane-type triterpenoid class, predominantly isolated from the dried sclerotium of Poria cocos (Wolfiporia cocos). As a structural analog to pachymic acid, DPA exhibits potent pharmacological activities, including anti-tumor efficacy, immunomodulation, and anti-inflammatory properties. This guide provides a rigorous technical analysis of DPA’s chemical architecture, extraction methodologies, and mechanistic pathways, designed to support high-level research and drug discovery initiatives.
Part 1: Chemical Architecture & Physicochemical Profile
Structural Identity
Dehydropachymic acid is a tetracyclic triterpenoid belonging to the lanostane series. Its structure is characterized by the distinct lanostane skeleton with specific oxygenation and unsaturation patterns that dictate its biological reactivity and lipophilicity.
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Chemical Classification: Lanostane-type Triterpenoid
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Source: Poria cocos (Sclerotium)
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Molecular Formula: C₃₃H₅₀O₄ (Typical for acetylated dehydro-triterpene acids; varies slightly by specific unsaturation degree in literature variants).
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Key Structural Features:
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Skeleton: Lanosta-8,24-diene or Lanosta-7,9(11),24-triene system (depending on the specific "dehydro" designation in synthesis vs. natural isolation).
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Functional Groups:
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C-3 Position: Acetyl group (-OCOCH₃), contributing to enhanced lipophilicity compared to its parent alcohol.
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C-21 Position: Carboxylic acid moiety (-COOH), conferring weak acidic properties and solubility in alkaline solutions.
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Ring System: Often contains a conjugated diene or specific unsaturation that differentiates it from pachymic acid (which is 3-O-acetyltumulosic acid).
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Physicochemical Properties
Understanding the physicochemical profile is essential for formulation and assay development.
| Property | Description | Experimental Implication |
| Physical State | White or off-white crystalline powder | Requires precise weighing; hygroscopicity check recommended. |
| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate, DMSO. Insoluble in Water. | Stock solutions should be prepared in DMSO; aqueous buffers require co-solvents (e.g., <0.1% DMSO). |
| LogP (Predicted) | > 5.0 (Highly Lipophilic) | High membrane permeability; potential for non-specific binding in plasticware. |
| pKa (Acidic) | ~4.5 - 5.0 (Carboxylic acid) | Ionized at physiological pH (7.4); affects extraction efficiency (requires acidification). |
| UV Max | ~210 nm (end absorption) or ~242 nm (if conjugated diene present) | Detection wavelength for HPLC must be optimized based on specific unsaturation. |
Part 2: Isolation & Analytical Characterization
Extraction and Purification Protocol
The isolation of DPA from Poria cocos requires a polarity-driven fractionation strategy to separate it from polysaccharides and other triterpenes.
Workflow Visualization (Graphviz):
Figure 1: Step-by-step isolation workflow for Dehydropachymic Acid from Poria cocos.
Analytical Quantification (HPLC-UV/MS)
To distinguish DPA from closely related compounds like pachymic acid and tumulosic acid, a high-resolution separation is required.
Protocol: HPLC-UV Method
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Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 x 250 mm).
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water (suppresses ionization of -COOH, improving peak shape).
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Solvent B: Acetonitrile (ACN).
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Gradient:
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0-30 min: 70% B → 90% B.
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30-40 min: 90% B (Isocratic wash).
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Flow Rate: 1.0 mL/min.
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Detection: 210 nm (universal triterpene detection) or 242 nm (specific for conjugated systems).
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Temperature: 30°C.
Validation Criteria:
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Resolution (Rs): > 1.5 between Dehydropachymic acid and Pachymic acid.
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Linearity: R² > 0.999 in range 10–200 µg/mL.
Part 3: Mechanistic Pharmacology
Dehydropachymic acid exerts pleiotropic effects, primarily targeting cancer cell survival pathways and inflammatory cascades.
Anti-Tumor Mechanism: Mitochondrial Apoptosis
DPA has been shown to induce apoptosis in various cancer cell lines (e.g., Lung Cancer A549, Pancreatic Cancer). The mechanism involves the disruption of the mitochondrial membrane potential (
Signaling Pathway Visualization (Graphviz):
Figure 2: Proposed mechanism of DPA-induced mitochondrial apoptosis involving Bcl-2/Bax modulation.
Anti-Inflammatory & Anti-Invasive Activity
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NF-κB Inhibition: DPA suppresses the nuclear translocation of NF-κB (p65 subunit), thereby reducing the transcription of pro-inflammatory cytokines (TNF-α, IL-6).
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MMP Inhibition: It downregulates Matrix Metalloproteinase-9 (MMP-9), a key enzyme in tumor metastasis and tissue invasion.
Part 4: Experimental Protocols
Cell Viability Assay (MTT Protocol)
Objective: Determine the IC50 of Dehydropachymic acid on tumor cells.
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Preparation: Seed cells (e.g., A549) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
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Dissolve DPA in DMSO (Stock: 10 mM).
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Dilute in medium to final concentrations (0, 5, 10, 20, 40, 80 µM). Ensure final DMSO < 0.1%.
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Add to wells and incubate for 24h/48h.
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MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
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Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.
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Measurement: Read absorbance at 570 nm (Reference: 630 nm).
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Calculation:
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Western Blotting for Apoptotic Markers
Objective: Validate mechanism (Caspase-3 cleavage).
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Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.
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Quantification: BCA Protein Assay to normalize loading (e.g., 30 µ g/lane ).
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Separation: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.
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Blocking: 5% Non-fat milk in TBST for 1h.
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Antibody Incubation:
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Primary: Anti-Cleaved Caspase-3 (1:1000), Anti-Bcl-2 (1:1000), Anti-GAPDH (1:5000). Overnight at 4°C.
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Secondary: HRP-conjugated IgG (1:5000). 1h at RT.
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Detection: ECL Chemiluminescence.
References
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Rios, J. L. (2011). Chemical constituents and pharmacological properties of Poria cocos. Planta Medica.
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Feng, Y. C., et al. (2019). Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells via downregulating MMP-9. Journal of Ethnopharmacology.
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Zhang, M., et al. (2015). Dehydropachymic acid induces apoptosis in lung cancer cells. International Journal of Molecular Sciences.
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Wang, Y. Z., et al. (2013). Analysis of triterpenes in Poria cocos by HPLC-ELSD and HPLC-MS. Journal of Pharmaceutical Analysis.
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National Center for Biotechnology Information. PubChem Compound Summary for Pachymic Acid and Derivatives.
(Note: While specific deep-links to individual PDFs are subject to paywalls or URL decay, the links provided direct to the authoritative landing pages of the respective journals or databases where these standard protocols and compound data are indexed.)
